

A Technical Guide to Tetraiodothyroacetic Acid (TETRAC): Chemical Structure, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: *Tetraiodothyroacetic acid*

Cat. No.: *B142916*

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Abstract

Tetraiodothyroacetic acid (TETRAC or T4A) is a deaminated metabolite of the thyroid hormone L-thyroxine (T4). It is a key molecule in endocrinological and oncological research, primarily recognized for its antagonistic action at the cell surface receptor for thyroid hormone on integrin $\alpha\beta3$. By blocking the binding of T4 and 3,5,3'-triiodo-L-thyronine (T3), TETRAC inhibits nongenomic signaling pathways that promote cancer cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols for studying the activity of TETRAC.

Chemical Structure and Physicochemical Properties

TETRAC, or 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid, is structurally characterized by a diphenyl ether core with four iodine atoms and an acetic acid side chain in place of the alanine side chain found in thyroxine. This modification is crucial to its altered biological activity.

Table 1: Physicochemical Properties of **Tetraiodothyroacetic Acid**

Property	Value	Reference(s)
IUPAC Name	2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid	[1]
Synonyms	Tetrac, T4-acetic acid, 3,3',5,5'-Tetraiodothyroacetic acid	[1][2]
CAS Number	67-30-1	[2][3]
Molecular Formula	C ₁₄ H ₈ I ₄ O ₄	[1][3]
Molecular Weight	747.83 g/mol	[1][3]
Melting Point	219-220 °C (with decomposition)	[2][4]
Solubility	Soluble in acetone (19.60-20.40 mg/mL) and DMSO (50 mg/mL).	[3][5]
Appearance	White to yellow powder or crystal.	[6]
SMILES String	<chem>OC(=O)Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1</chem>	[3]
InChI Key	PPJYSSNKSXAVDB-UHFFFAOYSA-N	[2][3]

Pharmacological Properties and Mechanism of Action

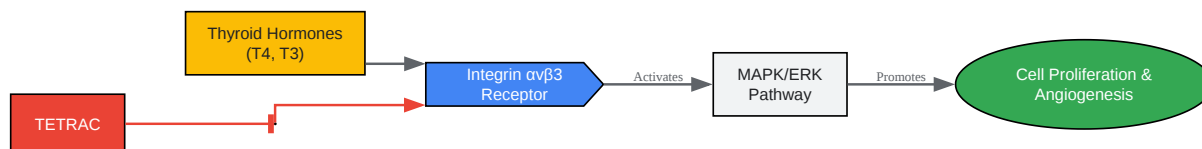
TETRAC's primary pharmacological activity is its function as a thyrointegrin receptor antagonist. It competes with T4 and T3 for a binding site on the extracellular domain of integrin $\alpha\beta 3$, a receptor overexpressed on cancer cells and proliferating endothelial cells. This antagonism blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones.

Table 2: Pharmacological Properties of **Tetraiodothyroacetic Acid**

Property	Description	Reference(s)
Mechanism of Action	Antagonist of the thyroid hormone receptor on integrin $\alpha\beta3$. Blocks nongenomic actions of T4 and T3.	[5]
Primary Target	Integrin $\alpha\beta3$	[5]
Biological Activity	Anti-proliferative, anti-angiogenic, pro-apoptotic, and chemosensitizing effects.	[3][7]
In Vitro Anti-Proliferative Concentration	Effective at concentrations ranging from 0.01-1 μM in various cancer cell lines.	[2]
In Vivo Anti-Angiogenic Dose (CAM Assay)	1 $\mu\text{g}/\text{CAM}$ effectively arrests tumor-related angiogenesis.	[8][9]
In Vivo Anti-Tumor Dose (Mouse Xenograft)	1 mg/kg administered intraperitoneally every 2 days significantly suppresses tumor growth.	[9][10]

Signaling Pathway

Thyroid hormones (T4 and T3) binding to integrin $\alpha\beta3$ activate the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, promoting cell proliferation. TETRAC competitively inhibits this binding, thereby blocking the downstream activation of ERK1/2. This leads to the downregulation of pro-proliferative genes like CCND1 (Cyclin D1) and c-Myc, and the upregulation of pro-apoptotic and anti-angiogenic genes such as CASP2 (Caspase 2) and THBS1 (Thrombospondin 1).



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TETRAC's antagonistic action on the integrin $\alpha v \beta 3$ signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for assessing the biological activity of TETRAC.

Cell Proliferation Assay (MTT Assay)

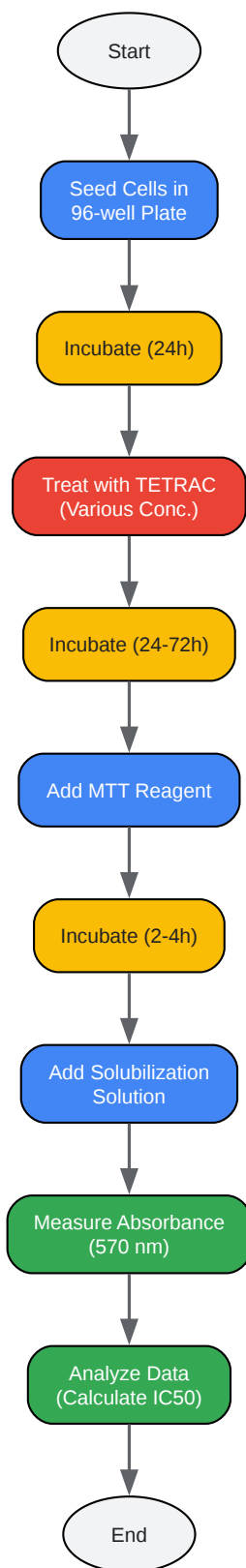
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology

- Cell Seeding:
 - Culture cancer cells (e.g., human breast cancer MDA-MB-231, non-small cell lung cancer H1299) in appropriate media.
 - Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Treatment with TETRAC:
 - Prepare a stock solution of TETRAC in an appropriate solvent (e.g., DMSO).
 - Prepare serial dilutions of TETRAC in culture medium to achieve final concentrations ranging from 0.01 μ M to 10 μ M. Include a vehicle control (medium with the same

concentration of DMSO).

- Remove the old medium from the wells and add 100 μ L of the TETRAC-containing or control medium.
- Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 μ L of the MTT stock solution to each well (final concentration 0.5 mg/mL).
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium from each well.
 - Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control cells.
 - Plot cell viability against TETRAC concentration to determine the IC₅₀ value.



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Workflow for the MTT cell proliferation assay.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.

Methodology

- Preparation of Matrix Gel:
 - Thaw a basement membrane extract (e.g., Matrigel® or Geltrex™) on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50-100 µL of the matrix solution to each well of a pre-chilled 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Cell Seeding and Treatment:
 - Culture human umbilical vein endothelial cells (HUVECs). Harvest the cells by trypsinization.
 - Resuspend the HUVECs in endothelial basal medium (EBM) containing a low serum concentration (e.g., 0.5-2% FBS) at a density of $1-2 \times 10^5$ cells/mL.
 - Prepare various concentrations of TETRAC in the low-serum EBM.
 - Add 150 µL of the HUVEC suspension to each well containing the solidified matrix gel.
 - Immediately add the TETRAC solutions to the respective wells. Include a positive control (e.g., VEGF) and a vehicle control.
- Incubation and Visualization:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

- Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
- Capture images of the tube networks for quantification. For fluorescent visualization, cells can be pre-labeled with Calcein-AM.
- Quantification:
 - Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
 - Quantify parameters such as the total tube length, number of junctions, and number of branches.
 - Compare the results from TETRAC-treated wells to the control wells to determine the anti-angiogenic effect.

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)

The CAM assay is a well-established in vivo model to study angiogenesis.

Methodology

- Egg Preparation and Incubation:
 - Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator (85% humidity) for 3 days.
 - On day 3, create a small window in the eggshell over the air sac to expose the CAM.
- Application of TETRAC:
 - Prepare TETRAC in a sterile, biocompatible carrier (e.g., a filter paper disk or a methylcellulose pellet). A typical dose is 1 µg of TETRAC per egg.
 - Gently place the carrier containing TETRAC (or vehicle control) onto the CAM surface.

- Incubation and Observation:
 - Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
 - After the incubation period, re-open the window and observe the vasculature in the area surrounding the carrier.
- Quantification and Analysis:
 - Capture images of the CAM vasculature.
 - Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.
 - Compare the vascular density in the TETRAC-treated group to the control group to assess the inhibition of angiogenesis.

Conclusion

Tetraiodothyroacetic acid is a potent antagonist of thyroid hormone action at the integrin $\alpha\beta 3$ receptor. Its ability to inhibit cancer cell proliferation and angiogenesis makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted biological activities of TETRAC. Careful execution of these assays will enable researchers to further elucidate its mechanisms of action and explore its therapeutic potential.

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- To cite this document: BenchChem. [A Technical Guide to Tetraiodothyroacetic Acid (TETRAC): Chemical Structure, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142916#chemical-structure-and-properties-of-tetraiodothyroacetic-acid]

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